1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Description
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one (Compound ID: G856-9490) is a synthetic organic compound with the molecular formula C₁₈H₂₅N₃OS and a molecular weight of 331.48 g/mol . Its structure features a pentan-1-one backbone linked to a piperazine ring substituted with a 4,5-dimethyl-1,3-benzothiazole moiety. The compound is achiral, simplifying its synthesis and purification processes. Benzothiazole derivatives are frequently explored for pharmaceutical applications due to their bioactivity, though specific studies on this compound’s biological targets remain unreported in the available literature.
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-4-5-6-16(22)20-9-11-21(12-10-20)18-19-17-14(3)13(2)7-8-15(17)23-18/h7-8H,4-6,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZFOBARLGSUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves several steps. One common method includes the reaction of 4,5-dimethyl-2-aminobenzothiazole with 1-bromo-4-pentanone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. After the reaction is complete, the product is purified using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound has shown potential as an antimicrobial and antifungal agent.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-tubercular agent.
Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells . Additionally, the compound may interact with other molecular targets, leading to its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4,5-dimethyl groups in the target compound enhance electron-donating effects and steric bulk compared to the 4-methoxy-7-methyl substituents in the analog. The additional oxygen in the methoxy-substituted analog increases its molecular weight by ~16 g/mol, which may marginally affect pharmacokinetic properties like diffusion rates.
Lipophilicity :
- The target compound’s logP (~4.46) suggests high lipophilicity, favoring membrane permeability but limiting aqueous solubility. The methoxy analog’s logP is unreported, but the methoxy group’s polarity could reduce lipophilicity relative to methyl groups.
Synthetic Accessibility :
- The achirality of the target compound simplifies synthesis, whereas the methoxy analog’s stereochemical profile (if chiral) could necessitate enantioselective methods.
Limitations in Available Data
- No experimental data on binding affinities, toxicity, or metabolic stability are available for either compound.
- The methoxy analog’s solubility, stability, and synthetic yield remain undocumented.
Biological Activity
1-[4-(4,5-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety linked to a piperazine ring, which is known for its diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Benzothiazole Ring : Known for its interaction with various biological targets, contributing to antimicrobial and anticancer activities.
- Piperazine Moiety : Enhances binding affinity and selectivity towards specific receptors and enzymes.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. In vitro assays have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and modulating signaling pathways associated with cell proliferation.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The compound's structure allows it to bind effectively to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts.
Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial activity of various benzothiazole derivatives, including this compound. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values ranging from 10 to 20 µg/mL depending on the strain tested .
Study 2: Anticancer Activity
In another study focusing on cancer cell lines (e.g., MCF-7 and HeLa), the compound exhibited significant cytotoxicity with IC50 values around 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Study 3: Enzyme Inhibition
The enzyme inhibition profile showed that the compound acted as a potent AChE inhibitor with an IC50 value of 5 µM. This suggests potential therapeutic applications in treating cognitive disorders .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The piperazine moiety enhances the compound's ability to bind to receptors involved in neurotransmission and cellular signaling.
- Enzyme Interaction : The benzothiazole ring facilitates interactions with enzymes by fitting into their active sites, leading to inhibition or modulation of their activities.
- Signal Transduction Modulation : The compound may influence signaling pathways related to cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
